Ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, 2-phenylbutyrate

CAS No.: 73664-07-0

Cat. No.: VC18426094

Molecular Formula: C18H30INO2

Molecular Weight: 419.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73664-07-0 |

|---|---|

| Molecular Formula | C18H30INO2 |

| Molecular Weight | 419.3 g/mol |

| IUPAC Name | diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium;iodide |

| Standard InChI | InChI=1S/C18H30NO2.HI/c1-5-17(16-12-9-8-10-13-16)18(20)21-15-11-14-19(4,6-2)7-3;/h8-10,12-13,17H,5-7,11,14-15H2,1-4H3;1H/q+1;/p-1 |

| Standard InChI Key | ADOMOBOBDDVOLP-UHFFFAOYSA-M |

| Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)OCCC[N+](C)(CC)CC.[I-] |

Introduction

Chemical Identification and Nomenclature

Structural Characteristics

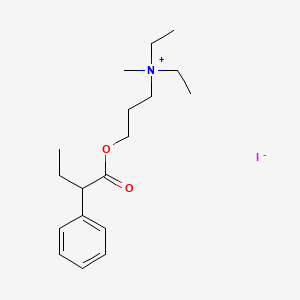

The compound features a central quaternary nitrogen atom bonded to diethyl, methyl, and 3-(2-phenylbutanoyloxy)propyl groups, with iodide as the counterion. Its IUPAC name, diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium; iodide, reflects this arrangement . The phenylbutyrate ester group introduces aromatic and aliphatic components, influencing solubility and reactivity.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 73664-07-0 | |

| Molecular Formula | C₁₈H₃₀INO₂ | |

| Molecular Weight | 419.3 g/mol | |

| IUPAC Name | diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium; iodide | |

| SMILES Notation | CCC(C1=CC=CC=C1)C(=O)OCCCN+(CC)CC.[I-] |

Synonyms and Trade Names

Alternative designations include diethyl(3-hydroxypropyl)methyl ammonium iodide, 2-phenylbutyrate and α-phenyl-butyrate du diethylamino-propanol iodomethylate (French) . The lack of commercial trade names underscores its primary role as a research chemical.

Synthesis and Structural Elucidation

Synthetic Pathways

While explicit synthesis protocols for this compound are unavailable in published literature, analogous quaternary ammonium salts typically form via:

-

Alkylation of tertiary amines with alkyl halides or iodides.

-

Esterification reactions between hydroxypropyl intermediates and phenylbutyric acid derivatives.

The 3-hydroxypropyl chain likely originates from glycidol or epoxide ring-opening reactions, followed by functionalization with diethylmethylamine.

Spectroscopic Characterization

Predicted spectral features include:

-

¹H NMR: Signals at δ 7.2–7.4 ppm (aromatic protons), δ 4.1–4.3 ppm (ester-linked CH₂), and δ 3.1–3.4 ppm (quaternary ammonium CH₂ groups) .

-

IR Spectroscopy: Stretching vibrations near 1740 cm⁻¹ (ester C=O) and 2500–3000 cm⁻¹ (quaternary N⁺-H) .

Toxicological Profile

Acute Toxicity

Intradermal administration in mice produced an LD50 of 150 mg/kg, with observed effects:

-

Behavioral excitation (dose-dependent hyperactivity)

-

Ataxia (loss of motor coordination)

Table 2: Acute Toxicity Data

| Parameter | Value | Source |

|---|---|---|

| Test Species | Mouse (rodent) | |

| Route | Intradermal | |

| LD50 | 150 mg/kg | |

| Critical Effects | Neurobehavioral, respiratory |

Mechanistic Considerations

Quaternary ammonium compounds generally disrupt cellular membranes via cationic surfactant activity, while phenylbutyrate metabolites may modulate ammonia metabolism . Synergistic toxicity could arise from combined ion channel interference and metabolic overload, though specific mechanisms for this compound remain unverified.

Physicochemical Properties

Computed Molecular Properties

PubChem-derived data highlights:

Solubility and Stability

The iodide counterion enhances water solubility compared to chloride or bromide analogs. Ester groups may confer pH-dependent hydrolysis susceptibility, particularly under alkaline conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume